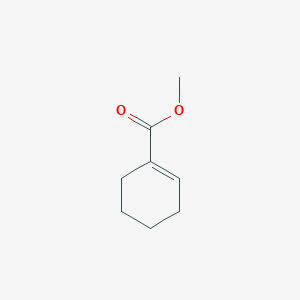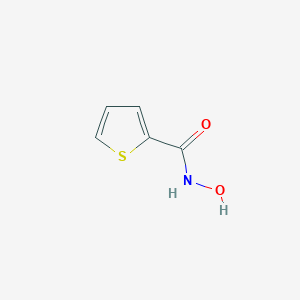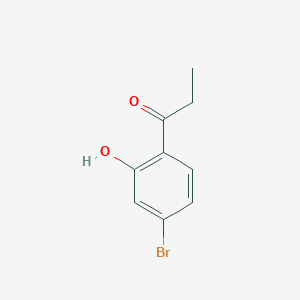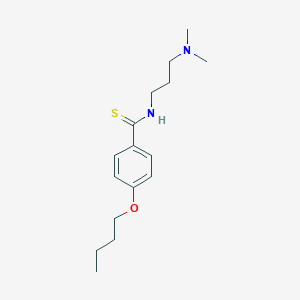
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- (BDAPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAPT is a thiol-containing compound that has been used in various biological studies due to its unique properties.
作用機序
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- acts as a thiol-containing probe that reacts with ROS and H2S in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with ROS to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Similarly, Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- reacts with H2S to form a fluorescent adduct that can be detected using fluorescence spectroscopy. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- also reacts with S-nitrosylated proteins to form a fluorescent adduct that can be detected using fluorescence spectroscopy.
生化学的および生理学的効果
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to have minimal biochemical and physiological effects on cells and tissues. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- does not affect cell viability or proliferation and does not induce any significant changes in cellular metabolism. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been shown to be non-toxic to cells at concentrations used in various studies.
実験室実験の利点と制限
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing probe that can be used for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a fluorescent probe that can be detected using fluorescence spectroscopy, which is a highly sensitive and specific technique. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also non-toxic to cells at concentrations used in various studies. However, the synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is also relatively expensive compared to other probes used for the detection of ROS, H2S, and S-nitrosylated proteins.
将来の方向性
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be used as a tool for the study of ROS, H2S, and S-nitrosylated proteins in various biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new diagnostic tools for various diseases. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be modified to improve its properties, such as its sensitivity and selectivity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can also be used for the development of new drugs for the treatment of various diseases that involve ROS, H2S, and S-nitrosylated proteins.
Conclusion:
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a thiol-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies as a thiol-containing probe for the detection of ROS, H2S, and S-nitrosylated proteins in biological systems. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several advantages for lab experiments, such as its non-toxicity to cells and its sensitivity and specificity for the detection of ROS, H2S, and S-nitrosylated proteins. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has several potential future directions in various fields, such as the development of new diagnostic tools and drugs for the treatment of various diseases.
合成法
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- can be synthesized using a multi-step synthetic route that involves the reaction of p-butoxybenzamide with 3-dimethylaminopropylthiol in the presence of a catalyst. The final product is obtained by purification using column chromatography. The synthesis of Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- is a complex process that requires expertise in synthetic chemistry.
科学的研究の応用
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been extensively used in various scientific research studies due to its unique properties. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a thiol-containing probe for the detection of reactive oxygen species (ROS) in biological systems. It has also been used as a fluorescent probe for the detection of hydrogen sulfide (H2S) in cells. Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- has been used as a tool for the study of protein S-nitrosylation, a post-translational modification that plays a crucial role in various cellular processes.
特性
CAS番号 |
16531-42-3 |
|---|---|
製品名 |
Benzamide, p-butoxy-N-(3-dimethylaminopropyl)thio- |
分子式 |
C16H26N2OS |
分子量 |
294.5 g/mol |
IUPAC名 |
4-butoxy-N-[3-(dimethylamino)propyl]benzenecarbothioamide |
InChI |
InChI=1S/C16H26N2OS/c1-4-5-13-19-15-9-7-14(8-10-15)16(20)17-11-6-12-18(2)3/h7-10H,4-6,11-13H2,1-3H3,(H,17,20) |
InChIキー |
SFBOQUTUNLWFLY-UHFFFAOYSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C(=NCCCN(C)C)S |
SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN(C)C |
その他のCAS番号 |
16531-42-3 |
同義語 |
p-Butoxy-N-[3-(dimethylamino)propyl]thiobenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



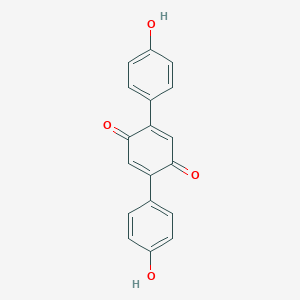
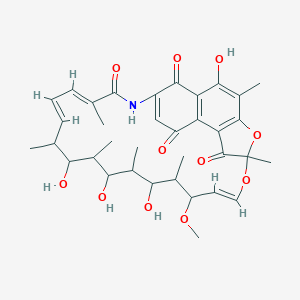
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
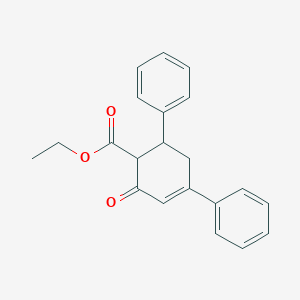
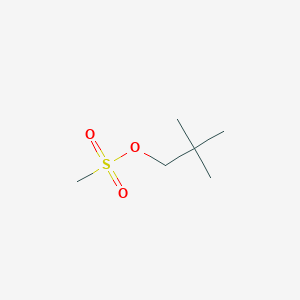
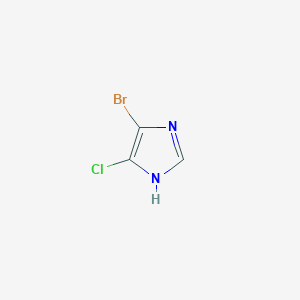
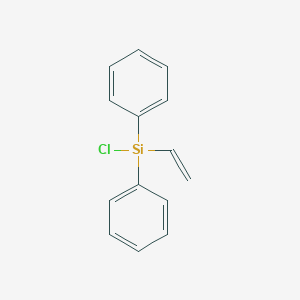
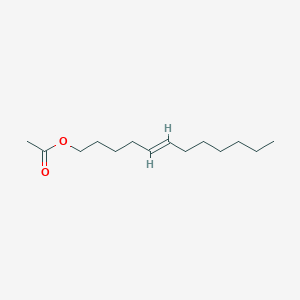
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
